molecular formula C10H9BrN2O B2949355 2-(1-bromoethyl)-4(3H)-quinazolinone CAS No. 144189-81-1

2-(1-bromoethyl)-4(3H)-quinazolinone

Cat. No.: B2949355
CAS No.: 144189-81-1
M. Wt: 253.099
InChI Key: HWCHMSTXWLBOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromoethyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-4(3H)-quinazolinone typically involves the bromination of an appropriate quinazolinone precursor. One common method is the bromination of 2-ethyl-4(3H)-quinazolinone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl or other alkyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

2-(1-Bromoethyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4(3H)-quinazolinone: Lacks the bromo group, making it less reactive.

    2-(1-Chloroethyl)-4(3H)-quinazolinone: Similar structure but with a chloro group, which may have different reactivity and biological activity.

    2-(1-Iodoethyl)-4(3H)-quinazolinone: Contains an iodo group, which can lead to different substitution patterns and reactivity.

Uniqueness

2-(1-Bromoethyl)-4(3H)-quinazolinone is unique due to the presence of the bromoethyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

2-(1-bromoethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCHMSTXWLBOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-ethyl-3H-quinazolin-4-one (3.0 g, 17.22 mmol) in glacial acetic acid (50 ml) cooled in an ice bath was added dropwise a solution of bromine (2.75 g, 17.22 mmol) in glacial acetic acid (5 ml). After addition was complete, the reaction was heated to reflux for 18 hours. At which time it was allowed to cool to room temperature. Water was then added to the solution and the mixture was extracted with dichloromethane. The organic layer was then washed with 10% sodium bisulfite solution, and then washed with saturated brine (2×30 ml). The combined organic phase was collected and dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield a brown crude product. The resulting residue was purified by silica gel chromatography with 50% dichloromethane in hexane. The product was collected and was dried under reduced pressure to give 2-(1-Bromo-ethyl)-3H-quinazolin-4-one (Yield 3.02 g, 69.74%). 1H NMR (400 MHz, DMSO-d6): δ 2.22 (d, 3H, J=6.57 Hz), 5.09 (q, 1H, J=14.40, 6.57 Hz), 7.57 (m, 1H), 7.69 (d, 1H, J=8.08 Hz), 7.87-7.80 (m, 1H), 8.12 (d, 1H, J=6.82 Hz), 12.42 (s, 1H). MS m/z calc. 251.99, found (ESI); 253.0 (M+1)+. Retention time 2.60 minutes.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.